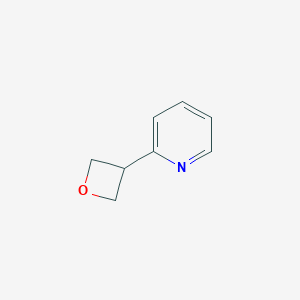

2-(Oxetan-3-yl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

117267-56-8 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-(oxetan-3-yl)pyridine |

InChI |

InChI=1S/C8H9NO/c1-2-4-9-8(3-1)7-5-10-6-7/h1-4,7H,5-6H2 |

InChI Key |

HPTHLAAZJKETBM-UHFFFAOYSA-N |

SMILES |

C1C(CO1)C2=CC=CC=N2 |

Canonical SMILES |

C1C(CO1)C2=CC=CC=N2 |

Synonyms |

Pyridine, 2-(3-oxetanyl)- (9CI) |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Oxetan 3 Yl Pyridine

Ring-Opening Reactions of the Oxetane (B1205548) Heterocycle

The significant ring strain of the oxetane moiety, estimated at approximately 25.5 kcal/mol, is a primary driver for its reactivity. beilstein-journals.org This inherent strain facilitates ring-opening reactions under both nucleophilic and acidic conditions, leading to the formation of functionalized pyridine (B92270) derivatives. beilstein-journals.org

Under nucleophilic attack, the strained four-membered ring can be opened. For instance, treatment with sodium azide (B81097) in a polar aprotic solvent like DMF at elevated temperatures results in the formation of an azido-alcohol intermediate, demonstrating a typical S(_N)2-type ring opening. Similarly, reductive ring-opening can be achieved using strong hydride reagents such as lithium aluminum hydride (LiAlH(_4)), which yields a diol that can tautomerize.

Acid-catalyzed ring-opening proceeds through a carbocation intermediate. The presence of a Brønsted or Lewis acid activates the oxetane oxygen, making the ring susceptible to cleavage by even weak nucleophiles. This reactivity has been exploited in tandem reactions, such as Friedel–Crafts alkylation/intramolecular ring-opening of 3-aryloxetan-3-ols to furnish 2,3-dihydrobenzofurans. beilstein-journals.org

The regioselectivity of the ring-opening is influenced by the substitution pattern on the oxetane ring and the nature of the nucleophile. In many cases, the attack occurs at the less sterically hindered carbon of the oxetane.

Ring-Expansion Reactions Involving the Oxetane Moiety

While less common than ring-opening, ring-expansion reactions of the oxetane moiety in 2-(oxetan-3-yl)pyridine derivatives can occur under specific conditions, transforming the four-membered ring into a larger heterocycle. These reactions often proceed through intermediates generated by the initial cleavage of a C-O bond in the oxetane ring. The strain relief from opening the oxetane can drive the subsequent formation of a more stable five- or six-membered ring.

Reactivity Profiles of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. imperial.ac.uk This electronic nature dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic aromatic substitution on the pyridine ring is generally disfavored compared to benzene (B151609) and typically requires harsh conditions. When it does occur, substitution is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. atlas.org The nitrogen atom and the activating effect of the oxetanyl substituent influence the precise location of substitution.

The lone pair of electrons on the pyridine nitrogen makes it susceptible to reactions with electrophiles, such as alkylation and N-oxide formation. imperial.ac.uk N-oxidation, for example, can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic substitutions.

Conversely, the electron-deficient nature of the pyridine ring makes it a target for nucleophilic aromatic substitution (S(_N)Ar), particularly at the positions ortho and para to the nitrogen atom if a suitable leaving group is present.

Role of the Oxetane Moiety as a Directed Metalation Group (DMG)

A significant aspect of the reactivity of this compound is the ability of the oxetane ring to function as a directed metalation group (DMG). rsc.orgwikipedia.org In directed ortho-metalation (DoM), a substituent directs the deprotonation of the adjacent ortho position by an organolithium reagent through a coordination effect. wikipedia.orgbaranlab.orgorganic-chemistry.org

Studies have shown that the oxetane ring can effectively direct the lithiation of the pyridine ring. rsc.orgacs.orgnih.gov Specifically, in compounds like 3-(2-methyloxetan-2-yl)pyridine, treatment with n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), leads to regioselective deprotonation at the C4 position of the pyridine ring. rsc.orgacs.org This is noteworthy because the position adjacent to the nitrogen (C2) is often considered less acidic. rsc.org The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 4-position. rsc.orgacs.org

The oxetane is considered a moderately strong DMG, capable of directing lithiation even in the presence of other weakly directing groups on the pyridine ring. rsc.org This methodology provides a powerful and regioselective route to polysubstituted pyridine derivatives that would be difficult to access through other means. The reaction conditions, such as temperature and the use of additives like TMEDA, are crucial for achieving high yields and minimizing side reactions like nucleophilic attack on the oxetane ring. rsc.org

Table 1: Electrophilic Quenching of ortho-Lithiated 3-(2-methyloxetan-2-yl)pyridine

| Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|

| C(_2)Cl(_6) | 4-Chloro-3-(2-methyloxetan-2-yl)pyridine | 61 | rsc.org |

| I(_2) | 4-Iodo-3-(2-methyloxetan-2-yl)pyridine | 67 | acs.org |

| DMF | 3-(2-methyloxetan-2-yl)isonicotinaldehyde | 78 | rsc.org |

| PhCHO | (3-(2-methyloxetan-2-yl)pyridin-4-yl)(phenyl)methanol | - | rsc.org |

| Ph(_2)C=O | (3-(2-methyloxetan-2-yl)pyridin-4-yl)diphenylmethanol | - | rsc.org |

| Me(_3)SiCl | 4-(Trimethylsilyl)-3-(2-methyloxetan-2-yl)pyridine | - | acs.org |

| Bu(_3)SnCl | 4-(Tributylstannyl)-3-(2-methyloxetan-2-yl)pyridine | - | acs.org |

Data derived from studies on the directed ortho-metalation of oxetane-substituted pyridines.

Reactivity of Peripheral Functional Groups on Derivatized Compounds (e.g., Sulfonamides)

Derivatives of this compound bearing additional functional groups, such as sulfonamides, exhibit reactivity characteristic of those groups, often modulated by the electronic properties of the core structure. For instance, N-arylsulfonamides derived from oxetane-containing scaffolds have been investigated for their metabolic stability. acs.org The oxetane unit, particularly when substituted at the 3-position, can enhance metabolic stability compared to other cyclic ethers like tetrahydrofuran. acs.org

Catalytic Transformations of the this compound Core

The this compound scaffold is amenable to various catalytic transformations, particularly cross-coupling reactions, which are fundamental in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

For example, halogenated derivatives of this compound can serve as coupling partners in palladium-catalyzed reactions. A 4-iodo-3-(oxetanyl)pyridine derivative, synthesized via directed ortho-metalation, has been shown to undergo Suzuki cross-coupling reactions with various arylboronic acids to yield 4-aryl-3-(oxetanyl)pyridines in good yields. rsc.org

Nickel-catalyzed cross-electrophile coupling reactions have also been employed to synthesize this compound derivatives. For instance, the coupling of 3-bromooxetane (B1285879) with substituted 2-bromopyridines can be achieved using a nickel catalyst and a suitable ligand. nih.govacs.org

These catalytic methods provide versatile strategies for elaborating the this compound core, making it a valuable building block in medicinal chemistry and materials science.

Table 2: Catalytic Cross-Coupling Reactions of Oxetanyl Pyridine Derivatives

| Coupling Reaction | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-Iodo-3-(2-methyloxetan-2-yl)pyridine + Arylboronic acid | Pd(OAc)(_2), SPhos, K(_3)PO(_4) | 4-Aryl-3-(2-methyloxetan-2-yl)pyridine | 60-75 | rsc.org |

| Nickel Cross-Coupling | 2-Bromo-5-fluoropyridine + 3-Bromooxetane | NiI(_2), Ligand 1 | 5-Fluoro-2-(oxetan-3-yl)pyridine | 50 | nih.gov |

| Nickel Cross-Coupling | 2-Bromo-4-methylpyridine + 3-Bromooxetane | NiCl(_2)(dme), Ligand 4 | 4-Methyl-2-(oxetan-3-yl)pyridine | 49 | nih.gov |

This table summarizes examples of catalytic transformations used to synthesize or functionalize this compound derivatives.

Applications of 2 Oxetan 3 Yl Pyridine in Organic Synthesis and Medicinal Chemistry Research

Utilization as Versatile Synthetic Building Blocks

2-(Oxetan-3-yl)pyridine and its derivatives serve as valuable building blocks in organic synthesis, providing access to a wide array of more complex molecular structures. The presence of both a pyridine (B92270) ring and an oxetane (B1205548) ring allows for a variety of chemical transformations. The pyridine nitrogen can be quaternized or oxidized, and the ring itself can undergo nucleophilic or electrophilic substitution, as well as metal-catalyzed cross-coupling reactions. rsc.orgrsc.org

The oxetane ring, while generally more stable than an epoxide, can be opened under specific conditions, providing a means to introduce a 1,3-diol synthon or other bifunctional fragments. acs.org Furthermore, the oxetane can act as a directing group in reactions such as ortho-lithiation of the pyridine ring, enabling regioselective functionalization. rsc.orgrsc.orgacs.org This strategy has been used to synthesize a range of 4-functionalized pyridine oxetanes. rsc.orgrsc.org

The reactivity of the oxetane moiety can be exploited in the synthesis of various heterocyclic compounds, which are of paramount importance in medicinal chemistry due to their prevalence in biologically active molecules. The ability to modify both the oxetane and pyridine components allows chemists to fine-tune the properties of the resulting molecules for specific applications.

Integration into Complex Molecular Architectures

The unique properties of the this compound scaffold have led to its incorporation into more complex molecular architectures, particularly in the context of drug discovery. The oxetane ring's ability to influence the conformation of adjacent groups can be a powerful tool in molecular design. For instance, the incorporation of an oxetane into an aliphatic chain can favor a bent (synclinal) arrangement over a linear (antiplanar) one. nih.gov

The synthesis of molecules incorporating the this compound unit often involves standard synthetic methodologies. For example, Williamson ether synthesis, where a hydroxypyridine is reacted with an activated oxetane derivative, is a common approach. Additionally, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to connect the oxetane-containing pyridine to other molecular fragments. nih.gov The development of new synthetic methods continues to facilitate the integration of this and other oxetane-containing building blocks into complex drug-like molecules. chimia.ch

Design and Exploration of Medicinal Chemistry Scaffolds

The oxetane ring has emerged as a valuable motif in medicinal chemistry, often referred to as a "magic bullet" for its ability to favorably modulate the physicochemical properties of drug candidates. acs.orgnih.gov The incorporation of the this compound moiety into a molecule can lead to improvements in several key parameters relevant to drug development.

Oxetanes as Bioisosteric Replacements (e.g., for Carbonyl and Gem-Dimethyl Groups)

One of the most significant applications of oxetanes in medicinal chemistry is as bioisosteres for other common functional groups, such as carbonyl and gem-dimethyl groups. acs.orgacs.orgresearchgate.net Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while retaining its biological activity.

Carbonyl Group Replacement: The oxetane ring shares several key features with the carbonyl group, including a similar dipole moment and the ability to act as a hydrogen bond acceptor. acs.orgnih.govacs.org However, oxetanes are generally more metabolically stable than carbonyl-containing compounds, which can be susceptible to enzymatic reduction or other metabolic transformations. acs.orgacs.org Replacing a carbonyl with an oxetane can therefore lead to improved pharmacokinetic profiles. researchgate.net

Table 1: Comparison of Physicochemical Properties of Oxetane-Containing Compounds and their Analogs

| Compound Pair | Property Measured | Carbonyl/Gem-Dimethyl Analog | Oxetane Analog | Reference |

| Spirocyclic Pyrrolidines | Intrinsic Clearance (CLint) | Higher | Considerably Improved | acs.org |

| Spirocyclic Piperidines | Intrinsic Clearance (CLint) | Higher | Considerably Improved | acs.org |

| Aliphatic Chain | Conformational Preference | Antiplanar | Synclinal | nih.gov |

| General | Aqueous Solubility | Lower | Increased (4 to >4000-fold) | nih.govresearchgate.net |

Modulation of Molecular Properties for Research (e.g., pKa, LogD, Solubility, Metabolic Stability)

The incorporation of a this compound moiety can have a profound impact on a molecule's physicochemical properties, which are crucial for its behavior in a biological system. acs.orgnih.gov

pKa: The electron-withdrawing nature of the oxetane ring can significantly lower the pKa of a nearby basic nitrogen atom, such as the pyridine nitrogen in this compound. acs.orgpharmablock.com This can be advantageous in drug design, as it can reduce unwanted interactions with off-target biological molecules and improve a compound's pharmacokinetic profile. pharmablock.com

LogD: LogD, a measure of a compound's lipophilicity at a specific pH, is a critical parameter in drug discovery. The polar nature of the oxetane ring generally leads to a decrease in LogD, which can improve a compound's solubility and reduce its tendency to bind to plasma proteins. acs.orgnih.gov

Solubility: The introduction of an oxetane ring is a well-established strategy for improving the aqueous solubility of drug candidates. acs.orgnih.govacs.orgresearchgate.net This is a significant advantage, as poor solubility is a common reason for the failure of drug candidates in development.

Metabolic Stability: As mentioned previously, replacing metabolically labile groups like carbonyls or methylenes with an oxetane can enhance a molecule's metabolic stability, leading to a longer half-life in the body. acs.orgnih.govresearchgate.net

Table 2: Impact of Oxetane Incorporation on Molecular Properties

| Property | Effect of Oxetane Incorporation | References |

| pKa of nearby amines | Decrease | acs.orgpharmablock.com |

| LogD | Decrease | acs.orgnih.gov |

| Aqueous Solubility | Increase | acs.orgnih.govacs.orgresearchgate.net |

| Metabolic Stability | Increase | acs.orgnih.govresearchgate.net |

Influence on Conformational Restriction and Three-Dimensionality

The rigid and puckered nature of the oxetane ring can impose conformational constraints on a molecule, which can be beneficial for its binding to a biological target. acs.orgpharmablock.com By restricting the number of accessible conformations, the entropic penalty of binding can be reduced, potentially leading to higher affinity.

The introduction of sp³-hybridized centers, such as those in the oxetane ring, increases the three-dimensionality of a molecule. acs.orgnih.gov This is a desirable feature in modern drug discovery, as "flatter" molecules are often associated with lower target selectivity and poorer pharmacokinetic profiles. nih.gov The increased three-dimensionality can lead to more specific interactions with the target protein and can also provide access to previously unexplored chemical space. nih.gov

Hydrogen Bonding Characteristics in Ligand Design Research

The oxygen atom of the oxetane ring is a competent hydrogen bond acceptor. acs.orgnih.gov This ability to form hydrogen bonds is crucial for the interaction of a ligand with its biological target. nih.gov Computational and experimental studies have shown that the hydrogen bonding capability of the oxetane oxygen is comparable to that of a carbonyl oxygen. nih.gov

The specific orientation of the lone pairs on the oxetane oxygen can influence the geometry of the hydrogen bonds it forms, which can be a key determinant of binding affinity and selectivity. nih.gov In the context of this compound, the interplay between the hydrogen bond accepting capabilities of the oxetane oxygen and the pyridine nitrogen can be exploited in the design of ligands that bind to specific protein targets. nih.gov

Application in Peptidomimetics Research

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, while offering improved pharmacological properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The incorporation of non-natural amino acid surrogates is a key strategy in peptidomimetic design. The this compound moiety, while not a direct amino acid replacement, can be utilized to create novel peptide backbone isosteres.

Research into oxetane-containing peptides has demonstrated that replacing an amide carbonyl group with an oxetane ring can introduce significant conformational constraints and improve metabolic stability. ljmu.ac.ukresearchgate.net The oxetane's ability to act as a hydrogen bond acceptor, similar to a carbonyl group, allows it to maintain crucial interactions with biological targets. researchgate.netnih.gov

The synthesis of oxetanyl peptides, where the amide bond is substituted by a non-hydrolyzable oxetanylamine fragment, has been reported as a novel approach to expand the repertoire of peptidomimetics. acs.org These pseudo-dipeptides maintain the hydrogen bond donor/acceptor pattern found in natural peptides but are resistant to enzymatic cleavage at the site of modification. acs.org While direct synthesis of peptidomimetics incorporating the specific this compound structure is not extensively documented in current literature, the established methodologies for creating oxetanyl peptides provide a clear pathway for its potential use. ljmu.ac.ukacs.org The pyridine ring could serve as a versatile anchor for further functionalization or as a recognition element for specific protein targets.

A practical four-step route to oxetane-modified dipeptide building blocks has been developed, demonstrating their utility in both solution and solid-phase peptide synthesis. ljmu.ac.uk This methodology could potentially be adapted to incorporate this compound derivatives into peptide sequences, thereby introducing a unique structural and functional element.

| Peptidomimetic Strategy | Key Feature of Oxetane Incorporation | Potential Advantage of this compound | Reference |

| Amide Bond Isostere | Replacement of a backbone carbonyl with an oxetane ring. | Enhanced metabolic stability against proteolysis. The pyridine ring offers an additional site for interaction or functionalization. | ljmu.ac.ukresearchgate.net |

| Oxetanylamine Fragment | Creation of a non-hydrolyzable pseudo-dipeptide linkage. | Maintains H-bond patterns while preventing enzymatic cleavage. | acs.org |

| Dipeptide Building Blocks | Synthesis of pre-formed oxetane-modified dipeptides for peptide synthesis. | Allows for site-specific incorporation of the oxetane moiety into a peptide chain. | ljmu.ac.uk |

Development of Kinase Inhibitor Scaffolds

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. The oxetane ring has emerged as a valuable component in the design of kinase inhibitors due to its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, while also providing a unique three-dimensional vector for exploring protein binding pockets. diva-portal.orgdntb.gov.uaacs.org

The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The combination of an oxetane and a pyridine ring in this compound creates a scaffold with significant potential for kinase inhibitor design. The oxetane can act as a non-classical isostere of a carbonyl group, which is also known to interact with the hinge region. diva-portal.orgacs.org

Several studies have highlighted the benefits of incorporating oxetane moieties into kinase inhibitor scaffolds. For instance, the introduction of a 2-pyridyl oxetane was shown to enhance solubility and metabolic stability in indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. nih.gov In the development of Bruton's tyrosine kinase (Btk) inhibitors, replacing a phenyl ring with a pyridine motif and incorporating an oxetane on a piperazine (B1678402) ring led to a compound with improved potency and a better toxicity profile. acs.org

The following table summarizes examples of oxetane-containing compounds in kinase inhibitor development, illustrating the impact of the oxetane moiety.

| Kinase Target | Compound/Scaffold | Effect of Oxetane | Reference |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 2-pyridyl oxetane derivative | Enhanced solubility and metabolic stability. | nih.gov |

| Bruton's tyrosine kinase (Btk) | Fenebrutinib (contains an oxetane and a pyridine) | Lowered pKaH of a proximal amine, reducing hepatotoxicity risk. | acs.org |

| Enhancer of zeste homolog 2 (EZH2) | Dichloro-dihydroisoquinolinone derivative | Improved oral bioavailability through ligand and property-based design. | dntb.gov.ua |

| Casein Kinase 2 (CK2) | 5-anilinopyrazolo[1,5-a]pyrimidine with a 7-oxetan-3-yl amino group | Lowered lipophilicity and reduced hERG ion channel binding. | researchgate.net |

Use in Analytical Derivatization Methods Research (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the detection and quantification of small molecules in complex matrices. Derivatization is often employed to improve the chromatographic and mass spectrometric properties of analytes, such as enhancing ionization efficiency, improving chromatographic retention, and enabling the separation of isomers.

While there is no specific literature detailing the use of this compound as a derivatizing agent, its chemical structure suggests potential applications in this area. Pyridine-containing reagents are utilized in LC-MS for the derivatization of various functional groups. For example, picolylamines (primary amines attached to a pyridine ring) have been used to tag fatty acids, enhancing their detection in positive electrospray ionization (ESI) mode. nih.gov

The nitrogen atom of the pyridine ring in this compound could potentially be quaternized to introduce a permanent positive charge, a common strategy to enhance ionization efficiency in LC-MS. Furthermore, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, has been employed in MS-based workflows to pinpoint the location of double bonds in lipids. nih.gov Although this is a different application of the oxetane ring, it highlights its reactivity and utility in analytical methods.

The potential derivatization strategies using a molecule like this compound could involve:

Activation of the pyridine ring: The pyridine nitrogen could be activated to react with specific functional groups on an analyte.

Functionalization of the oxetane ring: The strained oxetane ring could potentially be opened under specific conditions to link to an analyte, although this might be less controlled.

The development of a derivatization reagent based on this compound would require further research to establish its reactivity, specificity, and the stability of the resulting derivatives.

Contributions to Chemical Space Exploration

Chemical space refers to the ensemble of all possible molecules. A key goal in drug discovery is to synthesize and explore novel regions of chemical space to identify new bioactive compounds. There is a growing emphasis on moving away from "flat," two-dimensional molecules towards more three-dimensional structures, as these are believed to offer greater target selectivity and improved pharmacokinetic profiles. nih.govethz.ch

The incorporation of the this compound scaffold is a direct contribution to the exploration of three-dimensional chemical space. nih.gov The oxetane ring, with its sp³-hybridized carbons and defined pucker, introduces a rigid, three-dimensional element that is distinct from more common cyclic and acyclic substituents. diva-portal.orgmdpi.com This contrasts with the planar, aromatic nature of the pyridine ring. The combination of these two distinct structural motifs in a single, relatively small molecule creates a unique building block for the synthesis of compound libraries. ethz.ch

The use of oxetanes in fragment-based drug discovery is particularly noteworthy. acs.org Fragments are small, low molecular weight compounds that are screened for binding to a biological target. The this compound molecule itself can be considered a valuable fragment, offering both a 3D feature (the oxetane) and a potential hydrogen-bonding and aromatic interaction site (the pyridine).

The benefits of incorporating oxetanes into molecules for chemical space exploration include:

Increased Three-Dimensionality: The non-planar structure of the oxetane ring helps to "escape from flatland," leading to molecules with more complex shapes. nih.govethz.ch

Improved Physicochemical Properties: The polarity of the oxetane can improve aqueous solubility and metabolic stability compared to non-polar carbocyclic analogues. dntb.gov.uanih.gov

Novel Structural Motifs: The unique combination of an oxetane and a pyridine ring provides access to novel molecular architectures that are underrepresented in existing compound collections. diva-portal.orgmdpi.com

Computational and Theoretical Studies of 2 Oxetan 3 Yl Pyridine

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 2-(Oxetan-3-yl)pyridine is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interactions with biological targets and its physicochemical properties. The molecule's primary degrees of freedom are the puckering of the oxetane (B1205548) ring and the rotation around the C-C bond connecting the pyridine (B92270) and oxetane rings.

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. Theoretical calculations would identify the potential energy surface for this puckering, defining the lowest energy conformations. Furthermore, the analysis would determine the preferred dihedral angle between the two rings. These stable conformers represent the most likely shapes the molecule will adopt.

Molecular Dynamics (MD) Simulations would provide a dynamic view of the molecule's behavior over time in a simulated environment, such as in a solvent like water. researchgate.net MD studies can reveal:

The stability of different conformations.

The timescale of transitions between different conformational states.

How the molecule interacts with solvent molecules.

The flexibility of different parts of the molecule.

For this compound, an MD simulation would illustrate the fluctuations of the oxetane ring and the rotational freedom of the pyridine ring, providing a comprehensive picture of its structural dynamics.

Table 1: Representative Conformational Data for this compound This table presents hypothetical data that would be derived from a typical conformational analysis study.

| Parameter | Description | Hypothetical Calculated Value |

|---|---|---|

| Oxetane Puckering Angle | The angle defining the deviation of the oxetane ring from planarity. | ~15-20° |

| C(py)-C(oxe) Dihedral Angle | The rotational angle between the plane of the pyridine ring and the oxetane ring. | Two low-energy states, e.g., ~45° and ~135° |

| Energy Barrier to Rotation | The energy required to rotate the pyridine ring relative to the oxetane ring. | ~3-5 kcal/mol |

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental for investigating the electronic properties and reactivity of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information at the atomic level. nih.govresearchgate.net

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G), can be employed to determine the electronic structure of this compound. scielo.brnih.gov Key properties that would be investigated include:

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density reveals the distribution of charge across the molecule, highlighting electron-rich and electron-poor regions.

Electrostatic Potential (ESP) Map: The ESP map visualizes the electrostatic potential on the molecule's surface. It identifies sites prone to electrophilic attack (negative potential, typically around the pyridine nitrogen) and nucleophilic attack (positive potential).

Quantum chemical calculations are powerful tools for predicting a molecule's reactivity. acs.org By analyzing the electronic structure, one can predict how this compound might behave in chemical reactions.

Reactivity Indices: Global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated from HOMO and LUMO energies to quantify the molecule's resistance to deformation of its electron cloud and its ability to accept electrons.

Fukui Functions: These functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule. For this compound, this would likely confirm the pyridine nitrogen as a primary site for protonation or electrophilic attack.

Reaction Pathway Modeling: For a specific reaction, computational methods can be used to model the entire reaction pathway, including transition states and intermediates. This allows for the calculation of activation energies and reaction rates, providing a detailed mechanistic understanding that complements experimental studies.

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations This table contains hypothetical but representative values obtained from DFT (B3LYP/6-311G) calculations.

| Property | Hypothetical Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment | 2.5 D | Indicates a moderately polar molecule. |

Molecular Docking Studies for Structure-Activity Relationship Research

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is essential in drug discovery for understanding structure-activity relationships (SAR). tubitak.gov.trmdpi.comnih.gov

In a hypothetical docking study, this compound would be treated as a ligand and docked into the active site of a relevant protein target. The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

Such a study would predict whether this compound is likely to bind to a specific target and would highlight which functional groups (the pyridine nitrogen, the oxetane oxygen) are critical for binding. This information is invaluable for designing more potent analogues.

Table 3: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Hypothetical Result | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -7.5 kcal/mol | A favorable binding energy suggesting a stable interaction. |

| Hydrogen Bonds | Pyridine N with backbone NH of Valine-85 | A key polar interaction anchoring the ligand in the binding site. |

| Hydrogen Bonds | Oxetane O with side chain OH of Serine-120 | The oxetane acts as a hydrogen bond acceptor, contributing to affinity. |

| Hydrophobic Interactions | Pyridine ring with Leucine-130, Alanine-60 | Non-polar interactions that help stabilize the complex. |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV/Vis)

Quantum chemical methods can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C) and shielding tensors. nih.govrsc.orgnih.gov The calculated shielding constants are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can help assign complex spectra and confirm the correct structure among possible isomers.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from first principles. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional group vibrations, such as C-H stretches of the pyridine ring, C-O-C stretches of the oxetane, and ring breathing modes.

UV/Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the UV/Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* transitions in the pyridine ring).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are hypothetical and represent typical shifts that would be predicted by GIAO-DFT calculations.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | 162.5 |

| Pyridine C3 | 7.30 | 123.0 |

| Pyridine C4 | 7.75 | 136.8 |

| Pyridine C5 | 7.25 | 121.0 |

| Pyridine C6 | 8.60 | 149.5 |

| Oxetane C3 (CH) | 4.10 | 38.0 |

| Oxetane C2/C4 (CH₂) | 4.95 | 75.0 |

Future Directions and Emerging Research Avenues for 2 Oxetan 3 Yl Pyridine

Development of Novel and More Efficient Synthetic Routes

The synthesis of oxetane-containing heterocycles, including 2-(Oxetan-3-yl)pyridine, is an area ripe for innovation. While classical methods may involve multi-step sequences, future research will likely focus on developing more convergent, atom-economical, and sustainable synthetic strategies.

Key research avenues include:

Direct C-H Functionalization: A primary goal will be the development of methods for the direct coupling of an oxetane (B1205548) precursor with a pyridine (B92270) ring via C-H activation. This would eliminate the need for pre-functionalized starting materials, such as halopyridines or pyridylboronic acids, thereby shortening synthetic sequences and reducing waste. Transition-metal catalysis, particularly with palladium, nickel, or copper, and photoredox catalysis are promising areas for achieving this transformation.

Flow Chemistry Approaches: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, especially for reactions involving reactive intermediates or requiring precise temperature management. Developing a flow-based synthesis for this compound could enable safer handling of reagents and facilitate large-scale production for medicinal chemistry applications.

Novel Cycloaddition Strategies: Exploring [2+2] or [3+1] cycloaddition reactions could provide novel pathways to the oxetane ring directly on a pyridine-containing substrate. Photochemical methods or the use of strained precursors could be investigated to facilitate these often-challenging four-membered ring formations.

Bio-catalytic Synthesis: The use of engineered enzymes to catalyze the formation of the oxetane-pyridine linkage would represent a significant advance in green chemistry. Directed evolution of enzymes could yield biocatalysts capable of performing this transformation with high selectivity and under mild, aqueous conditions.

Table 1: Comparison of Potential Future Synthetic Methodologies

| Methodology | Potential Advantages | Key Challenges |

|---|---|---|

| Direct C-H Functionalization | High atom economy, reduced steps, access to diverse analogues. | Regioselectivity control on the pyridine ring, catalyst efficiency. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Initial setup costs, potential for clogging with solid byproducts. |

| Novel Cycloadditions | Rapid construction of the core structure, potential for stereocontrol. | High activation barriers, limited substrate scope. |

Exploration of Underexplored Reactivity Profiles and Selectivities

The unique combination of a strained oxetane ring and an electron-deficient pyridine system in this compound presents a rich landscape for exploring novel reactivity. Future studies will likely move beyond simple functionalization to exploit the inherent chemical properties of this scaffold.

Emerging research directions include:

Strain-Release Driven Reactions: The ring strain of the oxetane moiety (approximately 25 kcal/mol) can be harnessed as a thermodynamic driving force for ring-opening reactions. acs.org Investigating Lewis or Brønsted acid-catalyzed ring-opening with various nucleophiles could provide rapid access to a diverse range of 1,3-difunctionalized pyridine derivatives, which are valuable building blocks in their own right. researchgate.net

Directed Metallation and Functionalization: While the oxetane ring has been shown to direct ortho-lithiation in related aryl systems, the full extent of its directing group capabilities in the context of the 2-pyridyl system remains to be explored. rsc.org Future work could investigate its influence on other metallation reactions (e.g., with magnesium, zinc, or copper) and subsequent functionalization with a broader range of electrophiles.

Ring-Expansion Chemistry: Developing protocols for the ring expansion of the oxetane moiety could lead to novel six- or seven-membered oxygen-containing heterocyclic systems fused or appended to the pyridine core. researchgate.net Such transformations could be mediated by transition metals or radical initiators.

Photochemical Reactivity: The photochemical properties of the pyridine ring combined with the strained oxetane could lead to unique reactivity under UV irradiation. This could include intramolecular hydrogen atom transfer, cycloadditions, or ring-opening reactions, providing access to novel molecular architectures.

Advanced Applications in Chemical Biology Research

The oxetane motif is increasingly recognized as a valuable "molecular tool" in medicinal chemistry for its ability to fine-tune physicochemical properties. acs.org Future research will focus on leveraging these benefits to develop advanced chemical biology probes and novel therapeutic agents based on the this compound scaffold.

Key areas for future application include:

Bioisosteric Replacement: A significant area of research will be the systematic use of the 2-(oxetan-3-yl) group as a bioisostere for other common functionalities in known bioactive pyridine-containing molecules. Its ability to act as a polar, three-dimensional replacement for groups like gem-dimethyl, carbonyl, or even phenyl rings can lead to improved solubility, metabolic stability, and cell permeability while maintaining or enhancing biological activity. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD): The this compound scaffold is an ideal candidate for FBDD libraries due to its low molecular weight, desirable physicochemical properties, and defined three-dimensional shape. Screening this fragment against various biological targets could identify novel starting points for drug discovery programs.

Development of Chemical Probes: By attaching fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels to the this compound core, researchers can develop chemical probes to study biological systems. These probes could be used to identify protein targets, visualize cellular processes, or investigate mechanisms of drug action.

Targeted Protein Degradation: The scaffold could be incorporated into novel Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. The oxetane's properties could be used to optimize the linker component or the ligand that binds to the target protein or E3 ligase, potentially improving cell permeability and pharmacokinetic profiles.

Table 2: Physicochemical Impact of Oxetane as a Bioisostere

| Parent Compound Moiety | Bioisosteric Replacement | Predicted Impact on Properties |

|---|---|---|

| 2-Isopropylpyridine | This compound | Increased aqueous solubility, reduced lipophilicity (LogD), improved metabolic stability. researchgate.net |

| 2-Acetylpyridine | This compound | Removal of reactive carbonyl, introduction of H-bond acceptor, improved solubility. acs.org |

Synergistic Approaches between Synthetic and Computational Chemistry Methodologies

The integration of computational chemistry with synthetic research offers a powerful paradigm for accelerating the discovery and optimization of molecules like this compound. Future progress will heavily rely on a synergistic feedback loop between in silico prediction and experimental validation.

Promising synergistic approaches include:

Predictive Reactivity Modeling: Density Functional Theory (DFT) calculations can be employed to predict the outcomes of unexplored reactions. ias.ac.in For instance, computational studies can model the transition states of potential ring-opening reactions, predict the regioselectivity of C-H functionalization, or calculate the pKa of specific protons to guide metallation strategies. ias.ac.innih.gov This predictive power can minimize unproductive experiments and guide synthetic chemists toward the most promising reaction conditions.

Conformational Analysis and Bioactive Conformation Prediction: The oxetane ring imparts specific conformational preferences. Computational methods can be used to model the three-dimensional shapes and dynamic behaviors of this compound derivatives. This information is critical for designing molecules that fit into the binding pockets of biological targets. When combined with X-ray crystallography or NMR data, these models can guide the rational design of more potent and selective ligands.

Virtual Screening and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be trained on datasets of oxetane-containing compounds to predict biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This allows for the rapid in silico screening of virtual libraries of this compound analogues, prioritizing the synthesis of compounds with the highest probability of success.

Mechanism Elucidation: When unexpected reactivity is observed in the lab, computational chemistry can be an invaluable tool for elucidating the underlying reaction mechanism. By modeling potential intermediates and transition states, researchers can gain a deeper understanding of the factors controlling the reaction, which can then be exploited to optimize the process or develop new transformations.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Isopropylpyridine |

| 2-Acetylpyridine |

| 2-(Cyclobutyl)pyridine |

| 3-(2-methyloxetan-2-yl)pyridine |

| 3-acetylpyridine |

| Biotin |

| Palladium |

| Nickel |

| Copper |

| Magnesium |

| Zinc |

| Lewis acid |

| Brønsted acid |

| UV |

| NMR |

| X-ray |

| PROTACs |

| QSAR |

| ADME |

| DFT |

| gem-dimethyl |

| Carbonyl |

| Phenyl |

| Halopyridines |

| Pyridylboronic acids |

| 1,3-difunctionalized pyridine derivatives |

| E3 ligase |

| Isopropyl |

| Acetyl |

| Cyclobutyl |

| Oxetane |

| Pyridine |

| Phenylboronic acids |

| ortho-lithiation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Oxetan-3-yl)pyridine, and how can reaction efficiency be optimized?

- Methodology : A common approach involves cyclization of oxetane-containing precursors with pyridine derivatives. For example, phosphorus oxychloride (POCl₃) can act as a dehydrating agent under reflux conditions to facilitate ring closure . Optimization requires precise stoichiometric ratios (e.g., 1:1.2 for oxetane:pyridine precursors) and inert atmospheres to avoid side reactions. Monitoring via thin-layer chromatography (TLC) or in situ NMR is advised to track intermediate formation.

- Data Contradictions : Some protocols suggest alternative catalysts (e.g., trifluoroacetic acid), but POCl₃ remains preferred for higher yields (75–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR can confirm the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and pyridine aromaticity (δ 7.5–8.5 ppm) .

- IR : Stretching vibrations for C-O (1050–1100 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds verify functional groups .

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves 3D geometry, particularly for assessing oxetane-pyridine dihedral angles .

Q. What are the typical reactivity patterns of this compound under standard laboratory conditions?

- Methodology :

- Nucleophilic substitution : The oxetane ring undergoes ring-opening with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures (60–80°C) .

- Coupling reactions : Suzuki-Miyaura cross-coupling at the pyridine C-4 position is feasible using Pd(PPh₃)₄ catalysts and aryl boronic acids .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Hybrid functionals (e.g., B3LYP) with a 6-311G** basis set calculate frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and reactivity. For instance, the oxetane ring’s electron-donating effect lowers the pyridine ring’s LUMO energy by ~0.5 eV, enhancing electrophilic substitution .

- Data Validation : Compare computed IR/NMR spectra with experimental data to refine exchange-correlation terms .

Q. What role does this compound play in modulating enzyme activity, and how is this studied experimentally?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs, focusing on hydrogen bonding with the oxetane oxygen .

- In vitro assays : Measure IC₅₀ values using fluorescence-based kinase inhibition assays (e.g., ADP-Glo™). Recent studies report IC₅₀ = 120 nM for MAPKAPK2 inhibition .

Q. How does steric strain in the oxetane ring influence stability and reactivity in aqueous vs. anhydrous environments?

- Methodology :

- Kinetic studies : Monitor hydrolysis rates via HPLC under varying pH (2–12). The oxetane ring remains stable in anhydrous DMF but hydrolyzes in acidic aqueous media (t₁/₂ = 2–4 hrs at pH 3) .

- Thermogravimetric analysis (TGA) : Degradation onset at 180°C in inert atmospheres confirms thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.